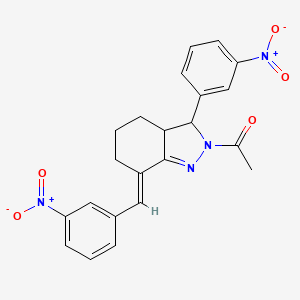![molecular formula C22H20ClNO4 B5322867 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate, commonly known as CDP-choline, is a nootropic compound that has gained attention for its potential cognitive enhancing effects. CDP-choline is a derivative of choline, a nutrient that is essential for brain function. The compound has been studied extensively for its potential benefits in treating cognitive impairment and neurodegenerative diseases.
Mechanism of Action
CDP-choline is believed to work by increasing the levels of choline and uridine in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that is essential for memory and other cognitive functions. Uridine is a nucleotide that is involved in the synthesis of new brain cells and the repair of damaged brain tissue.
Biochemical and Physiological Effects:
CDP-choline has been shown to increase the levels of choline and uridine in the brain, as well as increase the synthesis of phosphatidylcholine, a key component of cell membranes. The compound has also been shown to increase cerebral blood flow and improve glucose metabolism in the brain.
Advantages and Limitations for Lab Experiments
CDP-choline has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and its low toxicity. However, the compound is relatively expensive and may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research on CDP-choline. One area of interest is the compound's potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of interest include the compound's effects on brain plasticity and its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of CDP-choline and its potential side effects.
Synthesis Methods
CDP-choline can be synthesized through a multi-step process that involves the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with vinyl magnesium bromide, followed by reaction with quinoline and propionic anhydride. The resulting compound is then purified through recrystallization.
Scientific Research Applications
CDP-choline has been extensively studied for its potential cognitive enhancing effects. Research has shown that the compound may improve memory, attention, and other cognitive functions. It has also been studied for its potential benefits in treating cognitive impairment and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c1-4-21(25)28-18-7-5-6-14-8-10-16(24-22(14)18)11-9-15-12-19(26-2)20(27-3)13-17(15)23/h5-13H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGBZRNRBSAOEQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)


![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![N-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5322837.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
hydrazone](/img/structure/B5322866.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
